2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one
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Overview
Description
2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. For instance, the Petasis reaction has been employed to prepare derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its derivatives have been evaluated for antitumor and antimalarial activities.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one involves its interaction with molecular targets such as EGFR. By binding to the active site of EGFR, it inhibits the receptor’s kinase activity, which is crucial for the proliferation of cancer cells . This inhibition can lead to the suppression of tumor growth and progression.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Known for its potent antitumor activity.
N-(2-morpholinoethyl)-6-(tert-pentyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine: Another derivative with significant biological activity.
Uniqueness
2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one stands out due to its specific isobutyl substitution, which may confer unique pharmacokinetic and pharmacodynamic properties compared to other derivatives.
Properties
Molecular Formula |
C14H18N2OS |
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Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)7-11-15-13(17)12-9-5-3-4-6-10(9)18-14(12)16-11/h8H,3-7H2,1-2H3,(H,15,16,17) |
InChI Key |
PHUFICUAUNITAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Origin of Product |
United States |
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